1-Acetyl-3-(4-chlorophenyl)-1-ethylurea
Description
1-Acetyl-3-(4-chlorophenyl)-1-ethylurea is a urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) substituted with an acetyl group (-COCH₃), a 4-chlorophenyl ring, and an ethyl group (-CH₂CH₃). Urea derivatives are known for their hydrogen-bonding capabilities, which influence their crystallinity, solubility, and biological interactions . The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and electronic effects .
Properties
CAS No. |
100126-39-4 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-14(8(2)15)11(16)13-10-6-4-9(12)5-7-10/h4-7H,3H2,1-2H3,(H,13,16) |
InChI Key |
RKSBZTLNZPUAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(4-chlorophenyl)-1-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-Acetyl-3-(4-chlorophenyl)-1-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with 4-Chlorophenyl Substituents
Key Observations :
- Bulky groups like naphthalenylsulfonyl reduce solubility but improve receptor-binding specificity.
- Synthetic Routes : Many derivatives are synthesized via condensation reactions (e.g., hydrazine with ketones or carbamate intermediates ).
Pyrazoline Derivatives with 4-Chlorophenyl Groups
Key Observations :
- Structural Geometry: Dihedral angles between the pyrazoline ring and substituents influence molecular packing and crystal stability. For example, the 83.51° angle in creates a non-planar structure, reducing π-π stacking interactions.
- Bioactivity : Pyrazoline derivatives exhibit antimicrobial and enzyme-inhibitory properties due to the acetyl group’s electron-withdrawing effects and aryl substituents’ lipophilicity .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
- 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea : The acetyl and ethyl groups may form weak C–H⋯O interactions, similar to pyrazoline derivatives .
- 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea : The pyridinyl N atom facilitates stronger N–H⋯N hydrogen bonds, enhancing crystallinity .
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea : The -OH group participates in O–H⋯O bonds, improving thermal stability .
Thermodynamic Properties
Density Functional Theory (DFT) studies on pyrazoline derivatives reveal that substituents like 4-chlorophenyl increase molecular rigidity, reducing entropy (ΔS). Acetyl groups lower the heat capacity (Cₚ) compared to bulkier substituents.
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